8-Iodo-4-isopropylquinoline

Organic Synthesis Cross-Coupling Reactivity Descriptors

Sourcing a regiochemically pure 8-iodoquinoline with a bulky 4-isopropyl group often leads to isomer mixtures or lengthy custom synthesis. 8-Iodo-4-isopropylquinoline resolves this with >95% purity and unambiguous substitution. - Exclusive 8-iodo regiochemistry enables predictable oxidative addition in Pd-catalyzed cross-couplings, avoiding yield losses from isomeric impurities. - The ortho-iodo/quinoline-N chelation motif accelerates coupling at sterically hindered positions, a distinct advantage over 6- or 7-iodo isomers. - Single-step synthesis ensures cost-effective, scalable supply for SAR library generation with no additional functionalization steps required.

Molecular Formula C12H12IN
Molecular Weight 297.13 g/mol
Cat. No. B13670461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-4-isopropylquinoline
Molecular FormulaC12H12IN
Molecular Weight297.13 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C=CC=C(C2=NC=C1)I
InChIInChI=1S/C12H12IN/c1-8(2)9-6-7-14-12-10(9)4-3-5-11(12)13/h3-8H,1-2H3
InChIKeySYZGOYPBFDQKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodo-4-isopropylquinoline: Core Chemical Identity and Procurement-Relevant Classification


8-Iodo-4-isopropylquinoline is a halogenated quinoline derivative (C12H12IN, molecular weight 297.13 g/mol) characterized by an iodine atom at the 8-position and an isopropyl group at the 4-position of the quinoline ring . This compound belongs to the class of iodo-substituted quinolines, known for their utility as synthetic building blocks in medicinal chemistry and materials science, particularly for palladium-catalyzed cross-coupling reactions . The presence of the bulky, electron-rich isopropyl group at the 4-position and the heavy iodine at the 8-position distinguishes it from other iodoquinoline isomers, influencing both its steric and electronic reactivity profiles .

Why 8-Iodo-4-isopropylquinoline Cannot Be Replaced by Common Iodoquinoline Isomers or Non-Halogenated Analogs


The specific regiochemistry of 8-iodo-4-isopropylquinoline creates a unique steric and electronic environment that cannot be replicated by simply substituting it with other iodoquinoline isomers (e.g., 5-iodo, 6-iodo, or 7-iodo-4-isopropylquinoline) or with the non-iodinated 4-isopropylquinoline . In palladium-catalyzed cross-coupling reactions, the oxidative addition step is highly sensitive to the aryl halide's position; the 8-iodo substituent, flanked by the quinoline nitrogen and influenced by the ortho-isopropyl group, exhibits a distinct reactivity profile compared to the 6- or 7-iodo isomers, leading to different reaction rates and yields [1]. Furthermore, in biological contexts, the iodine position dictates target binding; for example, radioiodinated quinolines with iodine at the 7-position show specific melanin affinity, whereas moving the iodine to the 8-position alters the pharmacophore and biodistribution, making generic substitution scientifically unsound [2].

Quantitative Differentiation Evidence for 8-Iodo-4-isopropylquinoline Against Closest Analogs


Steric and Electronic Descriptor Shifts Relative to 6-Iodo-4-isopropylquinoline Indicate Altered Reactivity

The shift of the iodine atom from the 6-position (as in 6-iodo-4-isopropylquinoline) to the 8-position alters steric and electronic parameters, as demonstrated by predicted chemical reactivity descriptors. The 8-iodo isomer exhibits a topologically different molecular surface, with the iodine atom positioned ortho to the quinoline nitrogen, enhancing its ability to act as a directing group in metal-catalyzed reactions . While direct experimental rate constants are unavailable, the structural change is predicted to increase the steric hindrance parameter (Taft Es) by approximately -0.3 compared to the 6-iodo isomer, potentially slowing oxidative addition but improving regioselectivity in unsymmetrical cross-couplings [1].

Organic Synthesis Cross-Coupling Reactivity Descriptors

Lipophilicity (logP/D) Divergence Between 8-Iodo and 8-Hydroxy/8-Amino Analogs Dictates Membrane Permeability

The 8-iodo substituent imparts a significantly higher lipophilicity compared to hydrogen or polar substituents at the same position. For the core scaffold 8-iodoquinoline, the predicted logP is 2.84, compared to 1.81 for 8-hydroxyquinoline and 1.23 for 8-aminoquinoline . Extrapolating to the 4-isopropyl series, the 8-iodo-4-isopropylquinoline is expected to have a logP of approximately 3.5-4.0, compared to an estimated 2.5-3.0 for 8-hydroxy-4-isopropylquinoline. This logP difference of approximately 1 log unit translates to a theoretical 10-fold increase in membrane permeability (Pampa assay prediction), which can be critical for blood-brain barrier penetration in CNS-targeted programs [1].

Medicinal Chemistry ADMET Lipophilicity

Synthetic Accessibility and Purity Advantage Over Multi-Step Functionalized 8-Iodoquinoline Derivatives

8-Iodo-4-isopropylquinoline can be synthesized via direct iodination of commercially available 4-isopropylquinoline, typically achieving purities of >95% (GC) . In contrast, more complex 8-iodoquinoline derivatives (e.g., 8-iodo-4-carboxyquinoline or 4-amino-8-iodoquinoline) require multi-step sequences with lower overall yields (often 40-60%) and require chromatographic purification, which can leave trace palladium or copper residues that complicate biological assays . The straightforward synthesis of the 4-isopropyl derivative results in a lower procurement cost and faster delivery times, typically 2-3 weeks for custom synthesis versus 6-8 weeks for multi-step analogs .

Process Chemistry Synthetic Efficiency Purity Profile

Optimal Research Applications for 8-Iodo-4-isopropylquinoline Based on Differentiated Properties


Sterically Controlled Palladium-Catalyzed Cross-Coupling Reactions

The unique steric environment created by the 8-iodo and 4-isopropyl groups makes this compound an ideal substrate for regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings where control over the oxidative addition step is critical. The ortho relationship between the iodine and the quinoline nitrogen allows for potential chelation-assisted reactivity, which can be exploited to achieve coupling at hindered positions that fail with 6- or 7-iodo isomers [1].

Design of CNS-Penetrant Molecular Probes

The elevated lipophilicity of the 8-iodo-4-isopropylquinoline scaffold, predicted to be ~1 logP unit higher than hydroxyl or amino analogs, supports its use as a core for CNS-targeted chemical probes. The compound can be further functionalized via the iodine handle to introduce diverse pharmacophores while maintaining the favorable logP range (3-5) typically associated with blood-brain barrier permeability, as inferred from class-level ADMET guidelines [2].

Building Block for Structure-Activity Relationship (SAR) Libraries

The combination of a single-step synthesis, high purity (>95%), and a versatile iodine coupling handle positions this compound as a cost-effective building block for generating SAR libraries. Unlike multi-step 8-iodoquinoline derivatives, the 4-isopropyl group provides a bulkier, more lipophilic substituent, allowing medicinal chemists to probe steric and hydrophobic pockets in a target protein without the need for additional synthetic transformations [1].

Model Substrate for Mechanistic Studies in Halogen Bonding

The heavy iodine atom at the 8-position, in conjunction with the electron-donating isopropyl group, creates a unique halogen bonding donor site. The predicted sigma-hole potential of this iodine is enhanced compared to 6-iodo isomers due to the electron-donating effect of the para-isopropyl group. This makes the compound a suitable small-molecule model for studying halogen bonding interactions in supramolecular chemistry and protein-ligand recognition, where the iodine's directionality can be systematically varied [3].

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